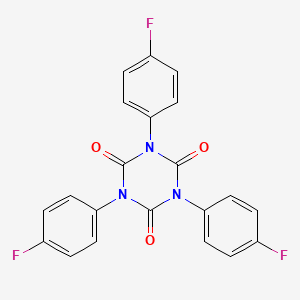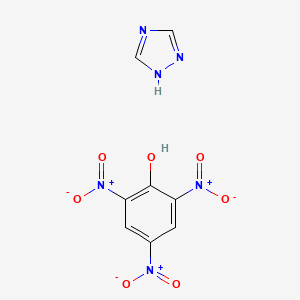![molecular formula C15H21N3O4 B14598967 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide CAS No. 61280-92-0](/img/structure/B14598967.png)
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for amines during chemical reactions. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of D-alanine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Cbz-protected D-alanine. Subsequently, the protected D-alanine is coupled with N-methyl-D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the protective group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Cbz group under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted amines depending on the reagent used.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protective group can be removed under specific conditions, revealing the free amine. This allows for the formation of peptide bonds and the creation of complex peptide structures .
Comparación Con Compuestos Similares
Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Another Cbz-protected amino acid derivative used in peptide synthesis.
N-Benzyloxycarbonyl-L-proline: Used as a building block in peptide synthesis and as a biochemical reagent.
Uniqueness
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide is unique due to its specific combination of D-alanine and N-methyl-D-alanine, which provides distinct properties in peptide synthesis. Its ability to protect the amino group while allowing for selective reactions makes it a valuable tool in organic chemistry and peptide synthesis.
Propiedades
Número CAS |
61280-92-0 |
|---|---|
Fórmula molecular |
C15H21N3O4 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-1-[[(2R)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11-/m1/s1 |
Clave InChI |
ZIOBBKUCLDPHFV-GHMZBOCLSA-N |
SMILES isomérico |
C[C@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)


![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)

![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)

